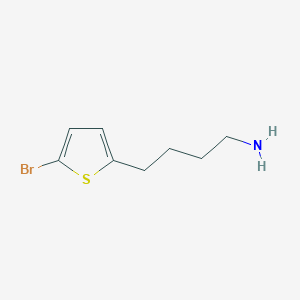
3-(2-Tert-butylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Tert-butylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-tert-butylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug development . The tert-butyl group, known for its steric bulk, can influence the reactivity and properties of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by iridium complexes . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of rhodium catalysts . Additionally, the acid-promoted synthesis from N-carbamate-protected amino alcohols is also a viable route .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient catalytic processes. The use of nickel and cerium catalysts for selective C(sp3)-C(sp2) cross-couplings with aromatic halides is one such method . These methods ensure high yields and functional group tolerance, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Tert-butylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide.
Reduction: Hydrogenation catalysts.
Substitution: Palladium catalysts and boron reagents for Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of arylated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Tert-butylphenyl)pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Tert-butylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enantioselective proteins, influencing their biological activity . The steric bulk of the tert-butyl group can also affect the binding mode and efficacy of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: A derivative of pyrrolidine with significant biological profiles.
Uniqueness
3-(2-Tert-butylphenyl)pyrrolidine is unique due to the presence of the tert-butyl group, which imparts steric bulk and influences the compound’s reactivity and biological activity . This makes it a valuable scaffold for drug development and other scientific applications.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-(2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-14(2,3)13-7-5-4-6-12(13)11-8-9-15-10-11/h4-7,11,15H,8-10H2,1-3H3 |
InChI-Schlüssel |
CGBKHYCWRNDFFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
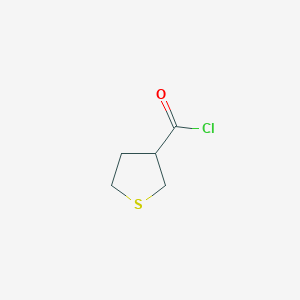
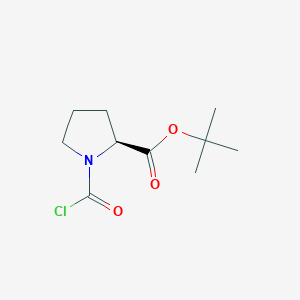
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)
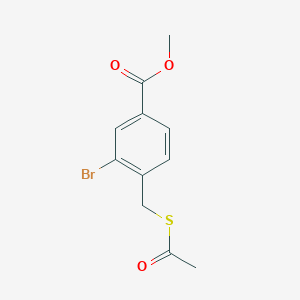
![Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B15314043.png)

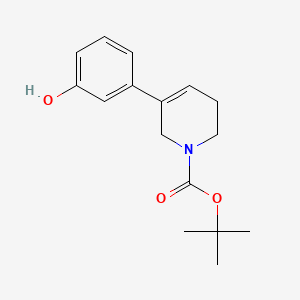
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B15314072.png)


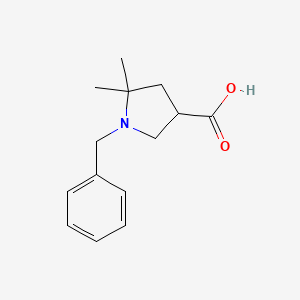
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)
